molecular formula C8H8ClNO B1324291 1-(5-Chloro-6-methylpyridin-3-YL)ethanone CAS No. 1011470-12-4

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No.: B1324291
CAS No.: 1011470-12-4
M. Wt: 169.61 g/mol
InChI Key: MERJWLDPZYYPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, along with an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridin-3-yl ethanone using thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
  • 1-(6-Methyl-3-pyridinyl)-2-(4-methylsulfonyl)phenyl]ethanone
  • 3-(5-Chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Comparison: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

1-(5-chloro-6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERJWLDPZYYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate (2.18 g, 7.63 mmol) and 48% HBr aq. (10.0 mL) was stirred at 120° C. for 1.5 hours. The mixture was neutralized by the addition of sat.NaHCO3 aq. The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, concentrated to give the title compound (810 mg, 63%) as a slight yellow solid. 1H NMR (300 MHz, CDCl3) δ 2.62 (3H, s), 2.71 (6H, s), 8.17 (1H, s), 8.92 (1H, s).
Name
dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.